

Check Availability & Pricing

## Application of Tungsten Trisulfide Composites in Drug Delivery: A Field in Its Infancy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | WS3       |           |
| Cat. No.:            | B15559451 | Get Quote |

Initial research into the drug delivery applications of tungsten trisulfide (WS<sub>3</sub>) composites reveals that this is an emerging area with limited available data. While tungsten trisulfide is being explored for various biomedical applications, including photothermal therapy, its role as a drug delivery vehicle is not yet well-established in scientific literature. A protocol for the synthesis of crystalline WS<sub>3</sub> nanoparticles for potential drug delivery has been outlined, suggesting a theoretical basis for its use.[1] However, the bulk of current research on tungsten sulfide-based drug delivery systems is centered on its more extensively studied counterpart, tungsten disulfide (WS<sub>2</sub>).

Given the nascent stage of research on WS<sub>3</sub>, this document will provide a comprehensive overview of the well-documented drug delivery applications of tungsten disulfide (WS<sub>2</sub>) composites. The principles, protocols, and data presented for WS<sub>2</sub> can serve as a foundational framework for researchers and drug development professionals interested in exploring the potential of WS<sub>3</sub> composites. The methodologies for synthesis, drug loading, and release studies are often analogous for similar transition metal dichalcogenides.

# Application Notes and Protocols for Tungsten Disulfide (WS<sub>2</sub>) Composites in Drug Delivery

Audience: Researchers, scientists, and drug development professionals.



## Introduction to Tungsten Disulfide (WS<sub>2</sub>) Composites in Drug Delivery

Tungsten disulfide (WS<sub>2</sub>) is a transition metal dichalcogenide that has garnered significant attention for its potential in biomedical applications, particularly in drug delivery and cancer therapy.[2][3][4][5] Its two-dimensional layered structure provides a high surface area for efficient drug loading.[2] Furthermore, WS<sub>2</sub> exhibits strong near-infrared (NIR) absorbance, making it an excellent agent for photothermal therapy (PTT), which can be combined with chemotherapy for synergistic effects.[2][5] WS<sub>2</sub>-based nanocomposites are often functionalized with polymers like polyethylene glycol (PEG) to improve their stability, biocompatibility, and circulation time in the body.[6] These composites can be designed to release their drug payload in response to specific stimuli in the tumor microenvironment, such as acidic pH or external triggers like NIR light.[2]

## Quantitative Data on WS<sub>2</sub> Composite-Based Drug Delivery Systems

The following tables summarize key quantitative data from various studies on doxorubicin (DOX) delivery using WS<sub>2</sub>-based nanocomposites.

Table 1: Drug Loading and Encapsulation Efficiency

| WS₂<br>Composite<br>System                             | Drug | Loading<br>Capacity (%) | Encapsulation<br>Efficiency (%) | Reference |
|--------------------------------------------------------|------|-------------------------|---------------------------------|-----------|
| WS <sub>2</sub> -PEG with<br>DOX and ICG<br>(WID-M-FA) | DOX  | 24.2                    | Not Reported                    | [2]       |
| WS <sub>2</sub> -PEG with<br>DOX and ICG<br>(WID-M-FA) | ICG  | 22.9                    | Not Reported                    | [2]       |

Table 2: In Vitro Drug Release Under Different Conditions



| WS <sub>2</sub><br>Composit<br>e System | Drug | рН  | Time (h)         | Cumulati<br>ve<br>Release<br>(%) | NIR<br>Irradiatio<br>n        | Referenc<br>e |
|-----------------------------------------|------|-----|------------------|----------------------------------|-------------------------------|---------------|
| WID-M-FA                                | DOX  | 7.4 | 72               | 30.9                             | No                            | [2]           |
| WID-M-FA                                | ICG  | 7.4 | 72               | 19.5                             | No                            | [2]           |
| WID<br>(without<br>membrane<br>coating) | DOX  | 7.4 | 72               | 44.3                             | No                            | [2]           |
| WID<br>(without<br>membrane<br>coating) | ICG  | 7.4 | 72               | 35.2                             | No                            | [2]           |
| WS <sub>2</sub> -<br>IO@MS-<br>PEG/DOX  | DOX  | 7.4 | Not<br>specified | ~12.5                            | No                            | [2]           |
| WS <sub>2</sub> -<br>IO@MS-<br>PEG/DOX  | DOX  | 5.5 | 24               | 42.5                             | No                            | [2]           |
| WS2-<br>IO@MS-<br>PEG/DOX               | DOX  | 5.5 | Not<br>specified | 43                               | Yes (808<br>nm, 0.8<br>W/cm²) | [2]           |
| WS <sub>2</sub> -<br>IO@MS-<br>PEG/DOX  | DOX  | 7.4 | Not<br>specified | ~25                              | Yes (808<br>nm, 0.8<br>W/cm²) | [2]           |

### **Experimental Protocols**

This protocol describes a common method for synthesizing WS<sub>2</sub> nanosheets and functionalizing them with polyethylene glycol (PEG) for improved biocompatibility and stability.

Workflow for Synthesis of PEGylated WS2 Nanosheets





#### Click to download full resolution via product page

Caption: Workflow for the synthesis and PEGylation of WS2 nanosheets.

#### Materials:

- Tungsten hexachloride (WCl<sub>6</sub>)
- Thioacetamide (C<sub>2</sub>H<sub>5</sub>NS)
- · Distilled water
- Ethanol
- Amine-terminated polyethylene glycol (NH<sub>2</sub>-PEG)

#### Protocol:

- Synthesis of WS2 Nanosheets (Hydrothermal Method):
  - 1. Dissolve WCl<sub>6</sub> and thioacetamide in distilled water in a molar ratio of 1:4.
  - 2. Stir the solution for 1 hour at room temperature.
  - 3. Transfer the solution to a Teflon-lined stainless-steel autoclave and heat at 180°C for 24 hours.
  - 4. Allow the autoclave to cool to room temperature.
  - 5. Collect the black precipitate by centrifugation.



- 6. Wash the product repeatedly with distilled water and ethanol to remove unreacted precursors.
- 7. Dry the resulting WS<sub>2</sub> nanosheets in a vacuum oven at 60°C.
- PEGylation of WS2 Nanosheets:
  - 1. Disperse the synthesized WS<sub>2</sub> nanosheets in deionized water through ultrasonication.
  - 2. Add an aqueous solution of NH2-PEG to the WS2 dispersion.
  - 3. Stir the mixture at room temperature for 24 hours to allow for the covalent attachment of PEG to the WS<sub>2</sub> surface.
  - 4. Purify the PEGylated WS<sub>2</sub> nanosheets by repeated centrifugation and washing to remove excess PEG.
  - 5. Resuspend the final product in a suitable solvent for storage.

This protocol outlines the procedure for loading the chemotherapeutic drug doxorubicin onto the surface of PEGylated WS<sub>2</sub> nanosheets.

Workflow for Doxorubicin Loading





Click to download full resolution via product page

Caption: Experimental workflow for loading doxorubicin onto PEG-WS2 nanosheets.

#### Materials:

- PEGylated WS<sub>2</sub> nanosheets
- Doxorubicin hydrochloride (DOX)



· Phosphate-buffered saline (PBS) or deionized water

#### Protocol:

- Disperse a known concentration of PEG-WS2 nanosheets in PBS (pH 7.4).
- Prepare a stock solution of DOX in the same buffer.
- Add the DOX solution to the PEG-WS<sub>2</sub> dispersion at a predetermined weight ratio.
- Stir the mixture in the dark at room temperature for 24 hours to facilitate drug loading via electrostatic interactions and  $\pi$ - $\pi$  stacking.
- Collect the DOX-loaded PEG-WS2 nanosheets (DOX-PEG-WS2) by centrifugation.
- Wash the product with PBS to remove any unbound DOX.
- Quantify the amount of loaded DOX by measuring the absorbance of the supernatant using a UV-Vis spectrophotometer at the characteristic wavelength of DOX (around 480 nm). The loading capacity can be calculated as: (mass of loaded drug / mass of nanosheets) x 100%.

This protocol describes how to evaluate the release of DOX from DOX-PEG-WS<sub>2</sub> in vitro under different conditions, simulating physiological and tumor microenvironments.

Workflow for In Vitro Drug Release Study





Click to download full resolution via product page

Caption: General workflow for an in vitro drug release study.

#### Materials:

- DOX-PEG-WS2 nanosheets
- Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4 and 5.5)



- Dialysis membrane (with an appropriate molecular weight cut-off)
- Shaking incubator or water bath
- NIR laser (808 nm, for stimulated release studies)

#### Protocol:

- Place a known amount of DOX-PEG-WS<sub>2</sub> into a dialysis bag containing a small volume of release medium (e.g., PBS at pH 7.4 or 5.5).
- Immerse the sealed dialysis bag in a larger volume of the same release medium.
- Maintain the system at 37°C with constant, gentle stirring.
- For NIR-stimulated release, irradiate the sample with an 808 nm laser at a specific power density (e.g., 0.8 W/cm²) for a set duration at desired time points.
- At predetermined time intervals, withdraw a small aliquot of the release medium from the
  external solution and replace it with an equal volume of fresh medium to maintain sink
  conditions.
- Measure the concentration of released DOX in the collected aliquots using UV-Vis spectrophotometry.
- Calculate the cumulative percentage of drug release over time.

### **Signaling Pathways and Mechanisms**

The therapeutic effect of drug-loaded WS<sub>2</sub> composites in cancer therapy often involves a combination of chemotherapy and photothermal therapy.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Unleashing the potential of tungsten disulfide: Current trends in biosensing and nanomedicine applications PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tungsten disulfide-based nanocomposites for photothermal therapy PMC [pmc.ncbi.nlm.nih.gov]



- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application of Tungsten Trisulfide Composites in Drug Delivery: A Field in Its Infancy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15559451#drug-delivery-applications-of-tungsten-trisulfide-composites]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com